

Dasolampanel Fails to Outperform Placebo in Chronic Pain Trials, Data Shows

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Compound of Interest		
Compound Name:	Dasolampanel	
Cat. No.:	B606946	Get Quote

New Brunswick, NJ – An analysis of clinical trial data for the investigational drug **Dasolampanel** (also known as LY545694 and NGX-426) reveals a lack of significant efficacy in treating chronic pain conditions, including osteoarthritis of the knee and diabetic peripheral neuropathic pain. In Phase 2 clinical trials, **Dasolampanel**, a competitive AMPA/kainate receptor antagonist, did not demonstrate a statistically significant improvement in pain scores compared to placebo. These findings contrast with earlier Phase 1 results in a human pain model that suggested potential analgesic effects.

Dasolampanel was being developed to target glutamate-mediated excitatory neurotransmission, a key pathway in the sensitization of the nervous system to pain. While the preclinical rationale was strong, the translation to clinical efficacy in chronic pain populations proved challenging.

This comparative guide provides a detailed overview of the clinical trial results for **Dasolampanel** and contrasts its performance with established treatments for neuropathic pain (Pregabalin) and migraine (Sumatriptan). The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and clinical trial workflows.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety findings from the clinical trials of **Dasolampanel** and its comparators.



Table 1: Efficacy of Dasolampanel in Osteoarthritis of

the Knee (NCT00790790)

Outcome Measure	Dasolampanel (21 mg BID)	Dasolampanel (49 mg BID)	Placebo
Change from Baseline in WOMAC Pain Subscale Score at Week 12	-1.8 (± 2.4)	-1.9 (± 2.5)	-1.6 (± 2.3)
p-value vs. Placebo	> 0.05	> 0.05	-

Data are presented as mean (± standard deviation). BID: twice daily. WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.

Table 2: Efficacy of Dasolampanel in Diabetic Peripheral

Neuropathic Pain (NCT00785577)

Outcome Measure	Dasolampa nel (21 mg BID)	Dasolampa nel (49 mg BID)	Dasolampa nel (105 mg BID)	Pregabalin (150-300 mg BID)	Placebo
Change from Baseline in Mean 24- hour Pain Score at Week 12	-1.7 (± 1.9)	-1.8 (± 2.0)	-1.9 (± 2.1)	-2.1 (± 2.2)	-1.5 (± 1.8)
p-value vs. Placebo	> 0.05	> 0.05	> 0.05	> 0.05	-

Data are presented as mean (± standard deviation). BID: twice daily.

Table 3: Efficacy of Pregabalin in Neuropathic Pain (Pooled Data)[1][2][3][4][5]



Outcome Measure	Pregabalin (150-600 mg/day)	Placebo
Mean Reduction in Pain Score (vs. Baseline)	Significant Improvement	-
Proportion of Patients with ≥50% Pain Reduction	26-50%	8-20%
p-value vs. Placebo	< 0.001	-

Table 4: Efficacy of Sumatriptan in Migraine (Pooled

Data)

Outcome Measure	Sumatriptan (50-100 mg)	Placebo
Headache Relief at 2 hours	58%	24%
p-value vs. Placebo	< 0.001	-

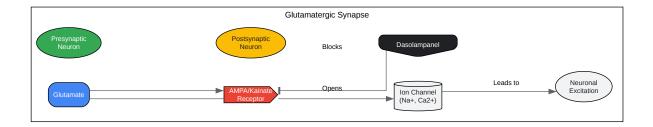
Table 5: Common Adverse Events

Adverse Event	Dasolampanel	Pregabalin	Sumatriptan	Placebo
Dizziness	More frequent than placebo	Common	Less Common	-
Somnolence	Not reported as common	Common	Less Common	-
Nausea	More frequent than placebo	Less Common	Common	-
Vomiting	More frequent than placebo	Less Common	Common	-
Taste Disturbance	Not reported	Not reported	Common	-

Signaling Pathway and Experimental Workflows

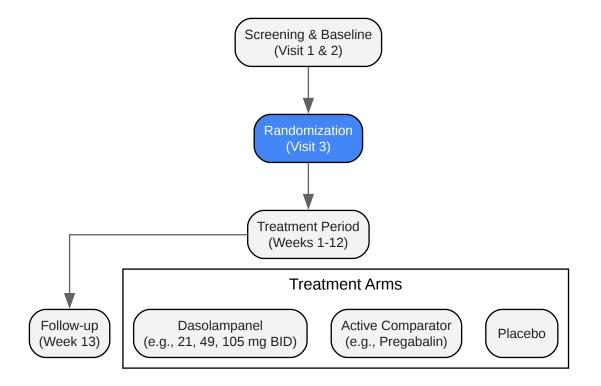


The following diagrams illustrate the mechanism of action of **Dasolampanel** and the general workflow of the clinical trials.



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Caption: Mechanism of action of **Dasolampanel**.



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Caption: Generalized clinical trial workflow.

Experimental Protocols Dasolampanel Phase 2 Studies (NCT00790790 & NCT00785577)

- Study Design: These were randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.
- Patient Population: Patients with a diagnosis of osteoarthritis of the knee or painful diabetic peripheral neuropathy.
- Intervention: Patients were randomized to receive **Dasolampanel** at various doses (21 mg, 49 mg, or 105 mg twice daily), pregabalin (in the diabetic neuropathy study), or placebo.
- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the pain score (WOMAC Pain Subscale for osteoarthritis and mean 24-hour pain score for diabetic neuropathy) at the end of the 12-week treatment period.
- Statistical Analysis: An analysis of covariance (ANCOVA) model was used to compare the change from baseline in pain scores between the treatment groups and placebo.

Pregabalin Neuropathic Pain Studies (Representative Protocol)

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
- Patient Population: Patients with painful diabetic peripheral neuropathy or postherpetic neuralgia.
- Intervention: Patients were randomized to receive pregabalin (typically 150, 300, or 600 mg/day in divided doses) or placebo.
- Primary Efficacy Endpoint: The primary outcome was the change from baseline in the mean pain score on an 11-point numeric rating scale.
- Statistical Analysis: ANCOVA was used to analyze the primary endpoint.



Sumatriptan Migraine Studies (Representative Protocol)

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.
- Patient Population: Adult patients with a diagnosis of migraine with or without aura.
- Intervention: Patients were randomized to treat a single migraine attack with sumatriptan (typically 50 mg or 100 mg) or placebo.
- Primary Efficacy Endpoint: The primary outcome was the proportion of patients with headache relief (reduction in pain from moderate or severe to mild or no pain) at 2 hours post-dose.
- Statistical Analysis: The Cochran-Mantel-Haenszel test was often used to compare the proportion of responders between treatment groups.

In conclusion, while **Dasolampanel** showed some promise in an early-phase experimental pain model, it failed to demonstrate clinical efficacy in larger Phase 2 trials for chronic pain conditions. The lack of separation from placebo, and in one study, the failure of the active comparator to separate from placebo, ultimately led to the discontinuation of its development for these indications. Established treatments such as pregabalin for neuropathic pain and sumatriptan for migraine have demonstrated significant efficacy in numerous clinical trials.

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